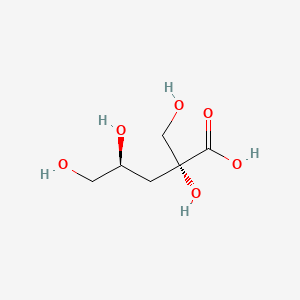![molecular formula C9H8N2O2 B1171693 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B1171693.png)
8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered significant interest due to its diverse biological activities, including antibacterial, antifungal, antitumor, and enzyme inhibition properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione typically involves the reaction of 4-methyl-2-aminopyridine with diethylmalonate in the presence of a solvent like 2-butanol and a catalytic amount of glacial acetic acid . This reaction yields the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different amino components, such as aminoacetophenones and aminopyridines, to form substituted derivatives.
Condensation Reactions: It can condense with triethylorthoformate and dimethylformamide to yield various substituted pyridopyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include triethylorthoformate, dimethylformamide, and various amino components. The reactions are typically carried out under controlled temperature and solvent conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions are substituted pyridopyrimidines, which exhibit enhanced biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its urease inhibition activity is attributed to its ability to bind to the enzyme’s active site, thereby preventing the hydrolysis of urea . Additionally, its antitumor activity is linked to its ability to interfere with DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound shares a similar core structure and exhibits PARP-1 inhibition and antitumor activities.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties, this compound is used in cancer research.
Uniqueness
8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione stands out due to its broad spectrum of biological activities and its potential as a versatile building block for synthesizing various bioactive compounds .
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.175 |
IUPAC-Name |
8-methylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-11-7(4-6)10-8(12)5-9(11)13/h2-4H,5H2,1H3 |
InChI-Schlüssel |
YZEPPXWJRMSDLI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=O)CC(=O)N2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




